molecular formula C19H18FN5O B10772666 5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one

5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one

Cat. No.: B10772666
M. Wt: 350.4 g/mol
InChI Key: NYDVTBHNZHBCKX-LRFGSCOBSA-N
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Description

[18F]MK-1312 is a positron emission tomography (PET) tracer used for the quantification of metabotropic glutamate receptor subtype 1 (mGluR1) receptor occupancy. This compound is radiolabeled with fluorine-18, a positron-emitting radioisotope, making it suitable for imaging studies in nonhuman primates and potentially in clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [18F]MK-1312 involves the nucleophilic displacement of a 2-chloropyridine precursor with [18F]potassium fluoride. This reaction is carried out under specific conditions to ensure the successful incorporation of the fluorine-18 isotope .

Industrial Production Methods: Industrial production of [18F]MK-1312 follows similar synthetic routes but on a larger scale. The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the compound for clinical use .

Chemical Reactions Analysis

Types of Reactions: [18F]MK-1312 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound’s stability and reactivity are crucial for its effectiveness as a PET tracer .

Common Reagents and Conditions: The key reagent used in the synthesis of [18F]MK-1312 is [18F]potassium fluoride. The reaction conditions include controlled temperature and solvent environments to facilitate the nucleophilic substitution process .

Major Products Formed: The primary product formed from the synthesis of [18F]MK-1312 is the radiolabeled PET tracer itself. The reaction’s success is measured by the yield and purity of [18F]MK-1312 .

Mechanism of Action

The mechanism of action of [18F]MK-1312 involves its binding to mGluR1 receptors in the brain. The compound’s fluorine-18 isotope emits positrons, which are detected by PET imaging to visualize receptor distribution. This binding is specific and allows for accurate quantification of mGluR1 receptor occupancy .

Properties

Molecular Formula

C19H18FN5O

Molecular Weight

350.4 g/mol

IUPAC Name

5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C19H18FN5O/c1-3-9-24-11-14-10-13(6-7-15(14)19(24)26)17-12(2)25(23-22-17)16-5-4-8-21-18(16)20/h4-8,10H,3,9,11H2,1-2H3/i20-1

InChI Key

NYDVTBHNZHBCKX-LRFGSCOBSA-N

Isomeric SMILES

CCCN1CC2=C(C1=O)C=CC(=C2)C3=C(N(N=N3)C4=C(N=CC=C4)[18F])C

Canonical SMILES

CCCN1CC2=C(C1=O)C=CC(=C2)C3=C(N(N=N3)C4=C(N=CC=C4)F)C

Origin of Product

United States

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